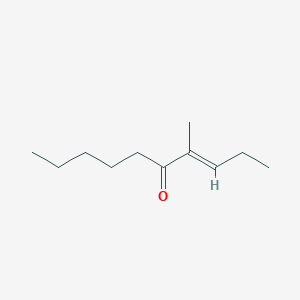
3-Decen-5-one, 4-methyl-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Decen-5-one, 4-methyl-, (3E)- can be achieved through the oxidation of 4-methyl-3-decen-5-ol. This process involves the use of oxygen and a metal catalyst, where the metal catalyst is deposited on a nanoparticle support . The Oppenauer oxidation reaction is another method used, which involves aluminum isopropoxide and acetone . this method generates a significant amount of solid waste, making it less environmentally friendly.
Chemical Reactions Analysis
3-Decen-5-one, 4-methyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Decen-5-one, 4-methyl-, (3E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 3-Decen-5-one, 4-methyl-, (3E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Decen-5-one, 4-methyl-, (3E)- can be compared with other similar compounds such as:
4-methyl-3-decen-5-ol: This compound is a precursor in the synthesis of 3-Decen-5-one, 4-methyl-, (3E)-.
3-Decen-5-one: This compound is similar in structure but lacks the methyl group at the 4th position.
The uniqueness of 3-Decen-5-one, 4-methyl-, (3E)- lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
811412-48-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-4-methyldec-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-4-6-7-9-11(12)10(3)8-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
VPGZKDXGOZRHSB-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCC(=O)/C(=C/CC)/C |
Canonical SMILES |
CCCCCC(=O)C(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



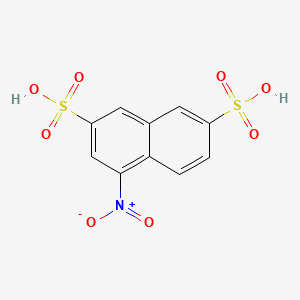
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
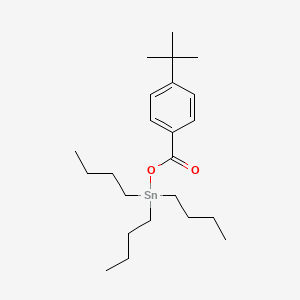
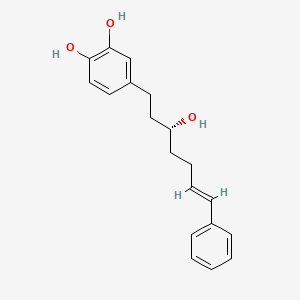
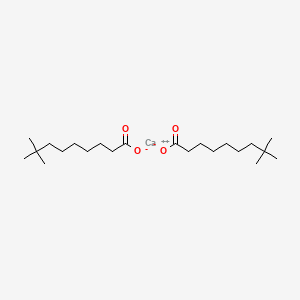
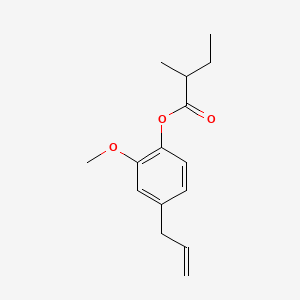
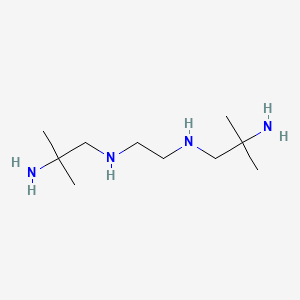
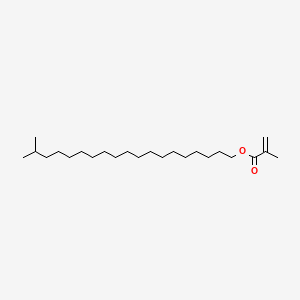
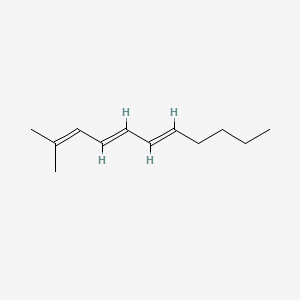

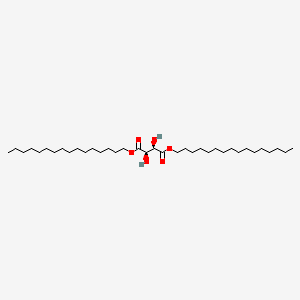
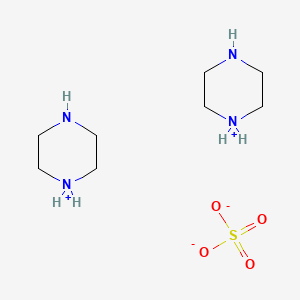
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
